molecular formula C7H9ClN4 B15046286 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride

Cat. No.: B15046286
M. Wt: 184.62 g/mol
InChI Key: SDAOPTWJEDDWDW-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H9ClN4. It is a derivative of nicotinonitrile and is characterized by the presence of a hydrazinyl group at the 6-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

The synthesis of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride typically involves the reaction of 6-chloro-2-methylnicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

6-Hydrazinyl-2-methylnicotinonitrile hydrochloride can be compared with other similar compounds, such as:

    6-Hydrazinyl-2-chloronicotinonitrile: Similar structure but with a chlorine atom at the 2-position instead of a methyl group.

    6-Hydrazinyl-2-aminonicotinonitrile: Contains an amino group at the 2-position instead of a methyl group.

    6-Hydrazinyl-2-methylpyridine: Lacks the nitrile group present in this compound

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

6-hydrazinyl-2-methylpyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-5-6(4-8)2-3-7(10-5)11-9;/h2-3H,9H2,1H3,(H,10,11);1H

InChI Key

SDAOPTWJEDDWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NN)C#N.Cl

Origin of Product

United States

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